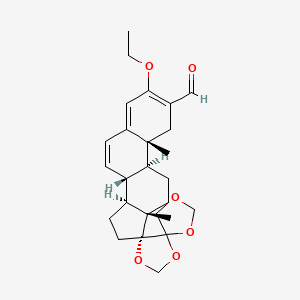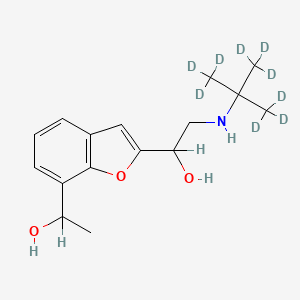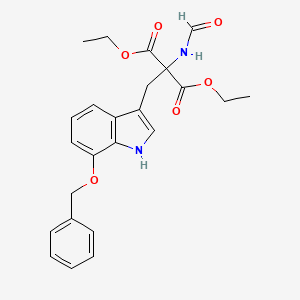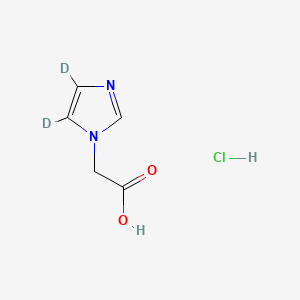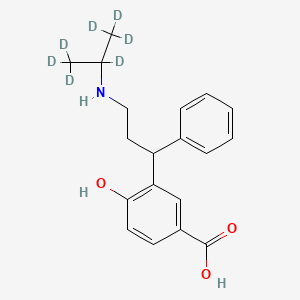
Bicyclomycin benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzoate de bicyclomycine est un antibiotique à large spectre qui présente une activité contre les bactéries Gram-négatives et Gram-positives. C’est un dérivé de la bicyclomycine, qui a été isolée pour la première fois d’espèces de Streptomyces en 1972. Le benzoate de bicyclomycine est connu pour son mécanisme d’action unique, qui cible le facteur de terminaison de la transcription Rho chez les bactéries, ce qui en fait un outil précieux dans les milieux cliniques et de recherche .
Applications De Recherche Scientifique
Bicyclomycin benzoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of antibiotics. Researchers investigate how modifications to its structure affect its biological activity.
Biology: The compound is used to study bacterial transcription mechanisms, particularly the role of the Rho factor in transcription termination.
Medicine: this compound is explored for its potential use in treating bacterial infections, especially those caused by Gram-negative pathogens.
Industry: It is used in the development of new antibiotics and as a reference standard in quality control processes .
Mécanisme D'action
Le benzoate de bicyclomycine exerce ses effets en inhibant sélectivement le facteur de terminaison de la transcription Rho chez les bactéries. Rho est une hélicase ATP-dépendante qui joue un rôle crucial dans la terminaison de la transcription à des sites spécifiques du génome bactérien. En se liant à Rho, le benzoate de bicyclomycine perturbe sa fonction, ce qui conduit à l’accumulation de transcrits incomplets et finalement à la mort cellulaire bactérienne. Ce mécanisme d’action unique fait du benzoate de bicyclomycine un outil précieux pour l’étude de la transcription bactérienne et le développement de nouveaux antibiotiques .
Composés similaires :
Bicyclomycine : Le composé parent du benzoate de bicyclomycine, avec des propriétés antibiotiques similaires mais sans la modification de l’ester benzoïque.
Diketopiperazines : Une classe de composés à laquelle appartient la bicyclomycine, connue pour ses diverses activités biologiques.
Autres inhibiteurs de Rho : Des composés qui inhibent le facteur Rho, bien que le benzoate de bicyclomycine soit unique dans son inhibition sélective
Unicité : Le benzoate de bicyclomycine est unique en raison de son inhibition sélective du facteur de terminaison de la transcription Rho, un mécanisme que l’on ne retrouve pas couramment dans d’autres antibiotiques. Cette sélectivité en fait un outil de recherche précieux et un candidat potentiel pour le développement de nouveaux antibiotiques ciblant les souches bactériennes résistantes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du benzoate de bicyclomycine implique l’estérification de la bicyclomycine avec l’acide benzoïque. La réaction nécessite généralement l’utilisation d’un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) en présence d’un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction est effectuée dans un solvant organique tel que le dichlorométhane à température ambiante. Le produit est ensuite purifié à l’aide de techniques chromatographiques .
Méthodes de production industrielle : La production industrielle du benzoate de bicyclomycine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique la fermentation d’espèces de Streptomyces pour produire de la bicyclomycine, suivie d’une modification chimique pour obtenir l’ester benzoïque. Le processus de fermentation est optimisé pour un rendement élevé, et les réactions chimiques subséquentes sont mises à l’échelle à l’aide de réacteurs industriels et de systèmes de purification .
Analyse Des Réactions Chimiques
Types de réactions : Le benzoate de bicyclomycine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent présenter des degrés d’activité biologique variables.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau de bicyclomycine, ce qui peut modifier ses propriétés antibiotiques.
Substitution : Les réactions de substitution nucléophile peuvent introduire de nouveaux groupes fonctionnels, améliorant ou modifiant son activité
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d’acyle sont utilisés dans les réactions de substitution
Principaux produits : Les principaux produits formés à partir de ces réactions sont divers dérivés du benzoate de bicyclomycine, chacun présentant des activités biologiques potentiellement différentes. Ces dérivés sont souvent étudiés pour leurs propriétés antibiotiques améliorées ou modifiées .
4. Applications de recherche scientifique
Le benzoate de bicyclomycine a un large éventail d’applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la relation structure-activité des antibiotiques. Les chercheurs étudient comment les modifications de sa structure affectent son activité biologique.
Biologie : Le composé est utilisé pour étudier les mécanismes de transcription bactérienne, en particulier le rôle du facteur Rho dans la terminaison de la transcription.
Médecine : Le benzoate de bicyclomycine est étudié pour son utilisation potentielle dans le traitement des infections bactériennes, en particulier celles causées par des agents pathogènes Gram-négatifs.
Industrie : Il est utilisé dans le développement de nouveaux antibiotiques et comme étalon de référence dans les processus de contrôle de la qualité .
Comparaison Avec Des Composés Similaires
Bicyclomycin: The parent compound of bicyclomycin benzoate, with similar antibiotic properties but without the benzoate ester modification.
Diketopiperazines: A class of compounds to which bicyclomycin belongs, known for their diverse biological activities.
Other Rho Inhibitors: Compounds that inhibit the Rho factor, though this compound is unique in its selective inhibition
Uniqueness: this compound is unique due to its selective inhibition of the Rho transcription termination factor, a mechanism not commonly found in other antibiotics. This selectivity makes it a valuable research tool and a potential candidate for developing new antibiotics targeting resistant bacterial strains .
Propriétés
Numéro CAS |
37134-40-0 |
|---|---|
Formule moléculaire |
C19H22N2O8 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
[(2S,3S)-2,3-dihydroxy-3-[(6S)-6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl]-2-methylpropyl] benzoate |
InChI |
InChI=1S/C19H22N2O8/c1-11-8-9-29-19(16(25)20-18(11,27)15(24)21-19)14(23)17(2,26)10-28-13(22)12-6-4-3-5-7-12/h3-7,14,23,26-27H,1,8-10H2,2H3,(H,20,25)(H,21,24)/t14-,17-,18-,19?/m0/s1 |
Clé InChI |
YYGLCPHONATYBU-CTQCHYAJSA-N |
SMILES |
CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O |
SMILES isomérique |
C[C@](COC(=O)C1=CC=CC=C1)([C@@H](C23C(=O)N[C@](C(=C)CCO2)(C(=O)N3)O)O)O |
SMILES canonique |
CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O |
Apparence |
White solid |
Synonymes |
FR2054 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


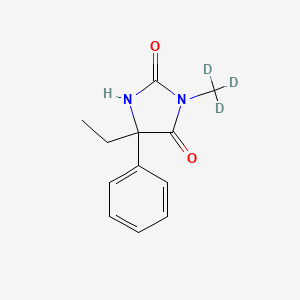
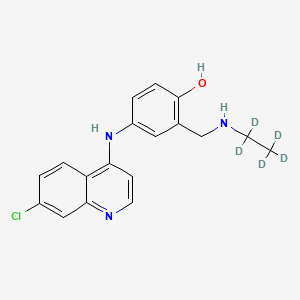
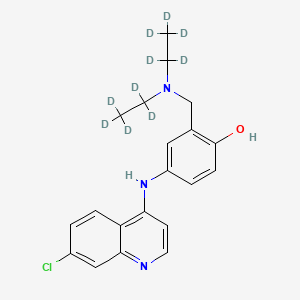

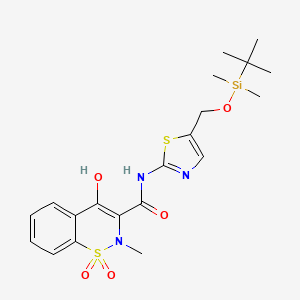
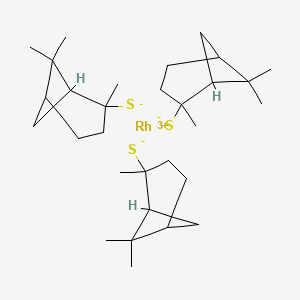
![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)
